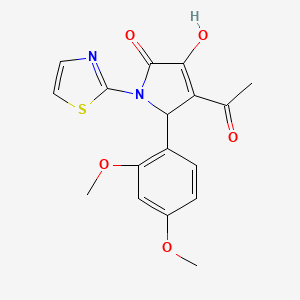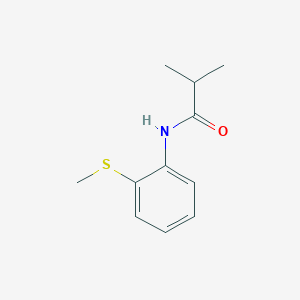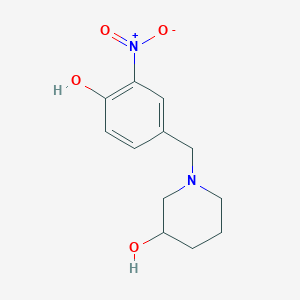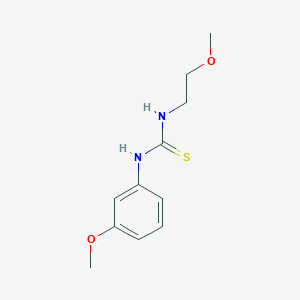
1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a methylpiperidinyl group, and a pyrrolidine-2,5-dione core, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the dichlorophenyl and methylpiperidinyl groups. Common synthetic routes include:
Formation of Pyrrolidine-2,5-dione Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment of Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of Methylpiperidinyl Group: This step may involve nucleophilic substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
類似化合物との比較
1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
This compound analogs: These compounds share similar structures but differ in specific substituents.
Other Pyrrolidine-2,5-dione Derivatives: Compounds with different substituents on the pyrrolidine-2,5-dione core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-10-4-6-19(7-5-10)14-9-15(21)20(16(14)22)11-2-3-12(17)13(18)8-11/h2-3,8,10,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXDNABVDRXJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B5080128.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5080136.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-bromophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5080144.png)
![5-[(2-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5080154.png)
![1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B5080168.png)
![N-[2-Methoxy-4-(3,4,5-triethoxybenzamido)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5080169.png)
![7-(4-acetylphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5080173.png)



![2-benzyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5080212.png)
![3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B5080219.png)
![3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5080230.png)
